(R)-3-aminobutan-1-ol

Description

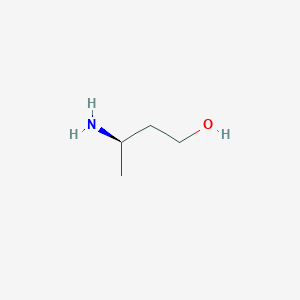

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-3-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMZSYQMSHMXLT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432476 | |

| Record name | (R)-3-aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61477-40-5 | |

| Record name | (3R)-3-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61477-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.168.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 3 Aminobutan 1 Ol

Chemoenzymatic Approaches for Enantioselective Synthesis

Chemoenzymatic methods offer significant advantages over traditional organic synthesis, including the use of readily available and inexpensive starting materials and catalysts, and they often proceed under mild reaction conditions. vcu.edu These methods are instrumental in producing enantiomerically pure compounds, which is crucial for pharmaceutical applications. wits.ac.za

Transaminase-Catalyzed Reactions

Amine transaminases (ATAs) have garnered considerable attention for the synthesis of chiral amines due to their high stereoselectivity. mbl.or.krfrontiersin.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, yielding a chiral amine. mdpi.com The use of (R)-selective transaminases is a promising method for the asymmetric synthesis of (R)-amines, although they have been less exploited compared to their (S)-selective counterparts. nih.gov The enzymatic process for preparing enantiomerically pure (R)-3-aminobutan-1-ol involves the treatment of 4-hydroxybutan-2-one with a transaminase enzyme. google.comwipo.intgoogleapis.com

The successful synthesis of this compound via transamination hinges on the enzyme's ability to accept 4-hydroxybutan-2-one as a substrate.

The core of this chemoenzymatic approach is the asymmetric synthesis of this compound from the prochiral ketone 4-hydroxybutan-2-one. nih.govnih.gov (R)-selective transaminases are employed to catalyze this conversion with high enantioselectivity. nih.gov For instance, a novel transaminase from Actinobacteria sp. (As-TA) has been successfully used for the biosynthesis of this compound from 4-hydroxy-2-butanone. nih.gov This process can achieve high conversions and yields, with one study reporting a maximum yield of 29.6 g/L and an enantiomeric excess (e.e.) of 99.9%. nih.gov The reaction is typically carried out in a buffered aqueous solution at a controlled pH, often around 8.0. googleapis.com

Table 1: Transaminase-Catalyzed Conversion of 4-hydroxybutan-2-one

| Enzyme Source | Substrate Concentration | Conversion Rate | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Actinobacteria sp. (As-TA) | 100 mM | 100% | 99.9% |

| Actinobacteria sp. (As-TA) | 200 mM | 94.9% | 99.9% |

| Actinobacteria sp. (As-TA) | 300 mM | 86.1% | 99.9% |

| Actinobacteria sp. (As-TA) | 400 mM | 76.1% | 99.9% |

| Actinobacteria sp. (As-TA) | 500 mM | 70.9% | 99.9% |

Data sourced from a study on the biosynthesis of (R)-3-amino-1-butanol using a novel (R)-selective transaminase. nih.gov

The choice of the amino donor is a critical parameter in transaminase-catalyzed reactions. rsc.org Isopropylamine (B41738) (IPA) is a favored amino donor for several reasons: it is inexpensive, achiral, and the byproduct of the reaction is acetone (B3395972). rsc.orgresearchgate.netacs.org The volatile nature of acetone allows for its easy removal from the reaction mixture, which helps to shift the reaction equilibrium towards the product, resulting in higher conversions. rsc.orgresearchgate.net While IPA is a preferred donor, it is not always readily accepted by wild-type amine transaminases, which can limit its application. rsc.orgresearchgate.net However, in the synthesis of this compound, isopropylamine has been effectively used as the amino donor. nih.gov The reaction involves the transfer of the amino group from isopropylamine to 4-hydroxy-2-butanone, a process facilitated by the pyridoxal-5'-phosphate (PLP) cofactor. nih.govgoogle.com

A significant challenge in the application of wild-type transaminases is their often-limited substrate range and suboptimal catalytic efficiency for non-natural substrates like 4-hydroxy-2-butanone. nih.govacs.org Protein engineering, encompassing directed evolution and rational design, provides powerful tools to overcome these limitations. frontiersin.orgrsc.org

To improve the performance of (R)-selective transaminases for the synthesis of this compound, researchers have turned to enzyme engineering. nih.govnih.gov By identifying key amino acid residues in the enzyme's active site, mutations can be introduced to enhance substrate binding and catalytic activity. nih.gov For example, a potential (R)-selective transaminase from Fodinicurvata sediminis (FsTA) was engineered to improve its activity towards 4-hydroxy-2-butanone. nih.gov Molecular docking and dynamics simulations identified a key residue, Y90, as being responsible for poor substrate binding. nih.gov A mutant, Y90F, showed initial activity, which was then further improved through systematic modifications. nih.gov A quadruple mutant, H30R/Y90F/V152K/Y156F (mut4), exhibited a 7.95-fold increase in catalytic efficiency (kcat/KM) compared to the initial Y90F variant and also showed enhanced thermostability. nih.gov

Similarly, the (R)-selective ω-transaminase from Aspergillus terreus (AtTA) was modified to enhance its ability to catalyze the reductive amination of 4-hydroxy-2-butanone. nih.gov Through a "small-intelligent" library screening, a mutant, AtTA-M5, was developed that showed a 9.6-fold higher kcat/Km value and a 9.4 °C increase in its melting temperature compared to the wild-type enzyme. nih.gov This engineered enzyme achieved over 90% conversion of 20 g/L of 4-hydroxy-2-butanone. nih.gov

Table 2: Comparison of Wild-Type and Engineered Transaminases

| Enzyme | Key Mutations | Fold Increase in Catalytic Efficiency (kcat/KM) | Improvement in Thermostability (Tm) |

|---|---|---|---|

| FsTA mut4 | H30R/Y90F/V152K/Y156F | 7.95-fold (vs. mut1) | +10 °C |

| AtTA-M5 | Not specified | 9.6-fold (vs. wild-type) | +9.4 °C |

Data compiled from studies on the engineering of (R)-selective transaminases. nih.govnih.gov

Enzyme Engineering and Directed Evolution for Enhanced Activity and Stereoselectivity

Thermostability and Catalytic Efficiency Improvements

A significant focus in the development of biocatalysts for industrial applications is the enhancement of their stability and activity under process conditions. Protein engineering has been a key strategy in improving the thermostability and catalytic efficiency of enzymes used for producing chiral amino alcohols.

Directed evolution and rational design are powerful tools to tailor enzyme properties. For instance, an engineered amine dehydrogenase (AmDH) derived from a leucine (B10760876) dehydrogenase from Sporosarcina psychrophila (SpAmDH) was subjected to several rounds of mutagenesis to improve its performance in the synthesis of (S)-2-aminobutan-1-ol from 1-hydroxy-2-butanone. nih.gov The resulting variant, wh84, exhibited a 4-fold improvement in catalytic efficiency (kcat/Km) and maintained high enantioselectivity (>99% ee) and thermostability. nih.gov Similarly, an AmDH from Geobacillus stearothermophilus (GsAmDH) was engineered for the synthesis of (R)-3-amino-1-butanol, achieving a 4.2-fold increase in catalytic efficiency while retaining excellent enantioselectivity (>99% ee). acs.org

A general strategy to enhance enzyme thermostability is the introduction of disulfide bonds. nih.gov This technique can rigidify the protein structure, decreasing the conformational entropy of the unfolded state and thereby increasing its resistance to heat. nih.gov While not always successful, the targeted introduction of disulfide bonds in a phospholipase D from Moritella sp. not only increased its half-life and melting temperature but also unexpectedly improved its specific activity and catalytic efficiency by 22.7% and 36.5%, respectively. nih.gov Such strategies are broadly applicable to improve the industrial feasibility of enzymes like AmDHs.

Table 1: Improvement of Engineered AmDH for Amino Alcohol Synthesis

| Starting Enzyme | Target Product | Engineering Strategy | Key Improvement | Reference |

|---|---|---|---|---|

| SpAmDH | (S)-2-aminobutan-1-ol | Iterative Saturation Mutagenesis | 4-fold increase in kcat/Km | nih.gov |

Process Optimization for Biocatalytic Production

Optimizing the entire biocatalytic process is crucial for achieving high efficiency, yield, and cost-effectiveness on an industrial scale. mdpi.com This involves fine-tuning various reaction parameters and developing strategies to overcome limitations such as substrate inhibition.

The catalytic activity of enzymes is highly dependent on the reaction environment. For the enzymatic synthesis of this compound and related amino alcohols, key parameters are carefully controlled.

pH: Reductive amination reactions are typically conducted in alkaline conditions to favor the reaction equilibrium. Studies often employ buffer systems with a pH in the range of 7.0 to 9.0. researchgate.netgoogle.com For example, the screening of native AmDHs used a 2 M NH4HCO2 buffer at pH 9.0, while other processes have utilized buffers at pH 8.5. researchgate.netwhiterose.ac.uknih.gov

Temperature: The optimal temperature is a balance between maximizing enzyme activity and ensuring its stability over the course of the reaction. Many biocatalytic aminations are performed at temperatures between 30°C and 40°C. nih.govacs.orggoogle.com For instance, reactions with native AmDHs and engineered SpAmDH variants were conducted at 30°C. researchgate.netnih.gov

Reaction Time: The time required to reach high conversion rates typically ranges from 12 to 48 hours. acs.orggoogle.com In the deracemization of β-amino alcohols, reactions were run for 24 to 48 hours to achieve conversions greater than 90%. acs.org Similarly, native AmDHs were tested over a 24-hour period. researchgate.net

Table 2: Typical Reaction Parameters for Biocatalytic Amination

| Enzyme Type | Substrate | pH | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|

| Transaminase | 4-hydroxybutan-2-one | 7.0 - 7.5 | 20 - 40 | 12 - 48 | google.com |

| Native AmDHs | 4-hydroxybutan-2-one | 9.0 | 30 | 24 | researchgate.netwhiterose.ac.uk |

| Engineered AmDH | 1-hydroxy-2-butanone | 8.5 | 30 | 24 | nih.gov |

In a study on the native AmDH MsmeAmDH, its tolerance to increasing concentrations of butan-2-one was tested up to 300 mM. whiterose.ac.uk While conversion dropped at the highest concentrations, the experiment demonstrated the importance of managing substrate levels. whiterose.ac.uk Preparative-scale reactions using engineered enzymes often start with substrate concentrations of 100 mM or 200 mM, which can be challenging for the biocatalyst. nih.gov Fed-batch feeding is a standard industrial practice to overcome these substrate toxicity issues, thereby improving space-time yield and making the process more economically viable.

Reductive Amination by Amine Dehydrogenases (AmDHs)

Amine dehydrogenases (AmDHs) are a valuable class of enzymes that catalyze the asymmetric reductive amination of a carbonyl compound with ammonia (B1221849) to produce a chiral amine, using a nicotinamide (B372718) cofactor (NADH or NADPH). researchgate.net This direct, single-step approach is highly atom-economical and generates water as the only byproduct, making it a sustainable method for chiral amine synthesis. acs.org

Native AmDHs in Chiral Amine and Amino Alcohol Synthesis

While many AmDHs are engineered from amino acid dehydrogenases, research has also identified wild-type (native) AmDHs from biodiversity that are effective biocatalysts. frontiersin.orguni-greifswald.de A study characterized several native AmDHs—CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2—and demonstrated their potential for the synthesis of short-chain chiral amines and amino alcohols without any protein engineering. frontiersin.orgyork.ac.ukwhiterose.ac.uk These enzymes were shown to be efficient for producing hydroxylated 2-aminoalkanes, highlighting the rich catalytic diversity available in nature. frontiersin.orgyork.ac.uk

Enantioselectivity and Conversion Rates with Different AmDHs

The performance of native AmDHs varies depending on the specific enzyme and substrate. In the reductive amination of 4-hydroxybutan-2-one (the precursor to 3-aminobutan-1-ol), different native AmDHs displayed a range of conversion rates and enantioselectivities.

Notably, these native AmDHs predominantly produce the (S)-enantiomer. For the synthesis of (S)-3-aminobutan-1-ol from 50 mM 4-hydroxybutan-2-one, MsmeAmDH provided a remarkable 97.1% conversion with an enantiomeric excess (ee) of 99.5%. frontiersin.orgyork.ac.uk In contrast, CfusAmDH gave a lower conversion of 24.5% and a moderate ee of 48.1% for the (R)-enantiomer, indicating different stereochemical preferences among the enzymes. researchgate.net MicroAmDH and MATOUAmDH2 showed very low conversions for this specific substrate under the tested conditions. whiterose.ac.uk

Table 3: Performance of Native AmDHs in the Synthesis of 3-Aminobutan-1-ol (B1281174) *

| Amine Dehydrogenase | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee %) | Major Enantiomer | Reference |

|---|---|---|---|---|---|

| CfusAmDH | 50 | 24.5 | 48.1 | (R) | frontiersin.orgresearchgate.net |

| MsmeAmDH | 50 | 97.1 | 99.5 | (S) | frontiersin.orgyork.ac.uk |

| MicroAmDH | 50 | < 5 | N/A | N/A | whiterose.ac.uk |

| MATOUAmDH2 | 50 | < 5 | N/A | N/A | whiterose.ac.uk |

*Reaction conditions: 2 M NH4HCO2 buffer (pH 9.0), 30°C, 24 h, with a cofactor regeneration system.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method utilizes a chiral catalyst, typically an enzyme, that selectively reacts with one enantiomer at a faster rate than the other. Lipases are a class of enzymes commonly employed for this purpose due to their stability, availability, and broad substrate tolerance. In the context of producing this compound, a lipase (B570770) is used to catalyze the enantioselective acylation of a racemic mixture of 3-aminobutan-1-ol. One enantiomer is converted into an ester, while the other remains as an alcohol, allowing for their separation. For instance, lipases can selectively hydrolyze racemic esters, providing a route to the desired chiral amine.

The process often involves the transesterification of a racemic alcohol with an acyl donor. For example, a chemoenzymatic dynamic kinetic resolution can be achieved using Candida antarctica lipase B in combination with a ruthenium catalyst to produce enantiomerically pure products. researchgate.net

While lipase-catalyzed kinetic resolution is a powerful tool, its application to small, flexible molecules like short-chain alkyl amines and amino alcohols presents specific challenges.

Efficiency: The enantioselectivity of lipases is generally lower for chiral primary alcohols compared to secondary alcohols. jocpr.com However, high enantioselectivities can be achieved. For example, the biocatalytic reductive amination of precursor ketones using amine dehydrogenases (AmDHs) has yielded (S)-3-aminobutan-1-ol with 99.5% enantiomeric excess (ee). frontiersin.org Lipase PS-mediated resolution has also been used to obtain an alcohol precursor in a good 96:4 enantiomeric ratio. mdpi.com

Limitations:

50% Yield Cap : A primary limitation of standard kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%, as the other half of the racemic starting material is the unwanted enantiomer. wikipedia.orgmdpi.com This can be overcome by a process known as dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%. researchgate.netacs.org

Substrate Specificity : The efficiency of enzymatic resolution is highly dependent on the substrate's structure. Small and structurally simple molecules like 3-aminobutan-1-ol may exhibit lower enantioselectivity because they lack the distinct structural features that facilitate a precise fit into the enzyme's active site. jocpr.comwhiterose.ac.uk

Reaction Conditions : Achieving high enantioselectivity often requires careful optimization of various reaction parameters, including the choice of lipase, solvent, temperature, and acyl donor. jocpr.com

Inhibition : Amines can act as strong coordinating ligands, which may lead to the inhibition or deactivation of the metal catalysts often used in dynamic kinetic resolution processes. acs.org

Asymmetric Catalysis in this compound Production

Asymmetric catalysis offers a more direct route to enantiomerically pure compounds by creating the desired stereocenter in a prochiral substrate. This approach avoids the inherent 50% yield limitation of classical kinetic resolution. wikipedia.org

Transition Metal-Catalyzed Asymmetric Hydrogenation

A prominent method in asymmetric catalysis is the hydrogenation of a prochiral ketone using a chiral transition metal complex. This reaction reduces the ketone to a secondary alcohol, with the chiral catalyst directing the approach of hydrogen to create one enantiomer preferentially over the other.

Ruthenium-based catalysts are particularly effective and widely studied for the asymmetric hydrogenation of ketones to produce chiral alcohols. nih.gov These catalysts typically consist of a ruthenium center coordinated to chiral ligands, such as those derived from BINAP, diamines, or amino alcohols. nih.gov The direct asymmetric reduction of unprotected α-amino ketones can be accomplished with high enantioselectivity by selecting the appropriate ruthenium–diamine catalyst. acs.org This method has been successfully applied to synthesize various chiral 1,2-amino alcohols with enantioselectivities often exceeding 99% ee and in high isolated yields. nih.govacs.org

The viability of ruthenium catalysts is enhanced by the metal's relative abundance and lower cost compared to other precious metals like rhodium and iridium, making it a more economical choice for industrial-scale production. nih.govacs.org The use of these catalysts can also represent a greener alternative by avoiding the multiple protection and deprotection steps required in other synthetic routes. acs.org However, some processes involving ruthenium catalysts for hydrogenating precursors like methyl (R)-3-aminobutanoate have been deemed expensive for commercial scale. google.com

Table 1: Performance of Ruthenium Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Ruthenium–diamine complex | Unprotected α-amino ketones | Chiral 1,2-amino alcohols | >99% | High | nih.gov, acs.org |

| Ru(II)-indan-ambox complex | Prochiral simple ketones | Chiral secondary alcohols | up to 97% | - | nih.gov |

Enantioselective Conjugate Addition Reactions

Enantioselective conjugate addition, or Michael addition, is another powerful strategy for creating chiral centers. This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, guided by a chiral catalyst. To synthesize a precursor for this compound, this could involve the conjugate addition of an amine or its equivalent to a butenone derivative.

A notable application of this method is the highly selective catalytic asymmetric conjugate addition of ketoesters to nitroolefins. nih.gov For example, a chiral bis(oxazoline)-Mg(OTf)₂ complex can catalyze the addition of a dicarbonyl compound to a nitroalkene. nih.gov The resulting product contains the necessary carbon skeleton and functional groups that can be further transformed into the target amino alcohol. The stereoselectivity of these reactions is highly dependent on the catalyst structure, metal salt, solvent, and other reaction conditions. nih.gov

Chiral Resolution Techniques

Chiral resolution refers to the separation of a racemic mixture into its individual enantiomers. wikipedia.org One of the most established and common methods is the formation of diastereomeric salts.

This technique involves reacting the racemic base, in this case, 3-aminobutan-1-ol, with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org The reaction produces a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one salt can often be selectively crystallized from the solution. After separation by filtration, the chiral resolving agent is removed, yielding the desired enantiomerically pure amine. wikipedia.orggoogle.com

For the resolution of this compound, common resolving agents include enantiomerically pure forms of mandelic acid and tartaric acid. google.comgoogle.com The use of (S)-mandelic acid, for instance, allows for the preparation of this compound with high enantiomeric purity, often exceeding 99.5% ee. google.com

Table 2: Chiral Resolution of 3-Aminobutan-1-ol via Diastereomeric Salt Formation

| Resolving Agent | Target Enantiomer | Achieved Enantiomeric Purity | Reference |

|---|---|---|---|

| (S)-Mandelic Acid | This compound | ≥ 99.8% ee | google.com |

Diastereomeric Salt Formation with Chiral Acids (e.g., (S)-Mandelic Acid, Tartaric Acid)

The resolution of racemic (R,S)-3-aminobutan-1-ol via diastereomeric salt formation is a classical and effective method for obtaining the desired (R)-enantiomer. google.comgoogleapis.com This technique leverages the reaction of a racemic mixture of the amino alcohol with an optically active carboxylic acid, which results in the formation of two diastereomeric salts with different physical properties, such as solubility. google.compageplace.de This difference in solubility allows for their separation by fractional crystallization. pageplace.de

Chiral acids suitable for this resolution include tartaric acid, (S)-mandelic acid, dibenzoyltartaric acid, camphoric acid, and camphorsulfonic acid. google.comgoogleapis.comgoogle.com For instance, reacting (R,S)-3-aminobutan-1-ol with D-tartaric acid can produce (R)-3-amino-1-butanol (D)-tartarate salt, which can then be isolated. google.comgoogleapis.com Similarly, (S)-mandelic acid has been successfully used for the resolution of this compound. google.com The reaction is typically carried out in a suitable solvent at temperatures ranging from 10-50°C. google.comgoogleapis.com After the formation of the diastereomeric salts, the desired salt is filtered and dried. google.com Subsequent treatment of the isolated diastereomeric salt is required to liberate the free this compound.

Chiral Auxiliary and Chiral Pool Approaches

Derivatization with Chiral Phenethylamine (B48288)

One synthetic route to this compound involves the use of a chiral auxiliary, such as (R)-(+)-1-phenylethylamine. derpharmachemica.com This method has been described to involve the condensation of ethyl acetoacetate (B1235776) with the chiral amine to form the corresponding amino ester intermediate. derpharmachemica.com This is followed by a double reduction step using sodium borohydride (B1222165) (NaBH4), which includes the separation of diastereomers and crystallization, as well as the reduction of the ester to an alcohol. derpharmachemica.com The final step is the removal of the benzyl (B1604629) group to yield this compound. derpharmachemica.com

Another reported pathway using a chiral phenethylamine involves the reaction of ethyl crotonate with (-)-1-(S)-phenylethylamine to produce ethyl-3(R)-N-[1(S)-methylbenzyl]amino butyrate. google.com This intermediate then undergoes reduction with lithium aluminum hydride (LiAlH4) to form 3(R)-N-[1(S)-methylbenzyl]aminobutan-1-ol, which is subsequently hydrogenated using a Palladium on carbon (Pd/C) catalyst in ethanol (B145695) to afford this compound. google.com However, this process is noted to be less suitable for large-scale production. google.com

Reduction of Protected Amino Alcohols

The synthesis of this compound can be achieved starting from (R)-3-aminobutyric acid, a chiral pool starting material. google.com A multi-step process involves the initial esterification of (R)-3-aminobutyric acid, for example, by reacting it with methanol (B129727) and thionyl chloride, to produce the corresponding methyl ester with high yield and purity. google.com

Following esterification, the amino group is protected. google.com This protected (R)-3-aminobutyric acid ester is then subjected to a reduction reaction. google.com For this reduction, borohydride reagents in an alcohol solvent in the presence of a Lewis acid can be used to yield the amino-protected (R)-3-aminobutanol. google.com The final step is the deprotection of the amino group to furnish this compound with high optical purity. google.com This four-step sequence of esterification, amino protection, reduction, and deprotection provides a method with mild reaction conditions and improved yields compared to some other approaches. google.com

Alternative and Emerging Synthetic Routes

One-Step Reduction of (R)-3-aminobutanoic acid using Sodium Aluminum Hydride

A direct, one-step synthesis of this compound from commercially available (R)-3-aminobutanoic acid has been developed using sodium aluminum hydride (NaAlH4) as a cost-effective reducing agent. vcu.eduvcu.edu In this process, (R)-3-aminobutanoic acid is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and reacted with NaAlH4 at a controlled temperature, typically between 0–5°C. The reaction is exothermic and is subsequently quenched, for example, with a 10% sodium hydroxide (B78521) solution. The final product is then isolated through extraction and vacuum distillation. This method has demonstrated isolated yields ranging from 61-67%, with purities of 96-99% and an optical purity of 100%. vcu.eduvcu.edu The use of sodium aluminum hydride presents a more economical option compared to other hydride-based reducing agents like lithium aluminum hydride (LAH). vcu.edu

| Parameter | Value | Reference |

| Starting Material | (R)-3-aminobutanoic acid | vcu.eduvcu.edu |

| Reducing Agent | Sodium Aluminum Hydride (NaAlH4) | vcu.eduvcu.edu |

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Temperature | 0–5°C | |

| Isolated Yield | 61–67% | vcu.eduvcu.edu |

| Purity | 96–99% | vcu.eduvcu.edu |

| Optical Purity (ee) | 100% | vcu.eduvcu.edu |

Continuous Flow Chemistry in Biocatalytic Synthesis

Emerging synthetic strategies for chiral amines like this compound include biocatalysis, often integrated with continuous flow technology. researchgate.netresearchgate.net Enzymatic synthesis using transaminases has been shown to be an effective and environmentally friendly method for producing enantiomerically pure this compound from 4-hydroxybutan-2-one. google.com This biocatalytic approach offers high purity with minimal byproducts.

Continuous flow processes, which utilize immobilized enzymes in packed bed reactors (PBRs), offer significant advantages over traditional batch reactors, including reduced production time, less waste, and lower operating costs. researchgate.net For the synthesis of related chiral amino alcohols, such as (S)-2-aminobutan-1-ol, continuous flow processes with co-immobilized amine dehydrogenases and glucose dehydrogenases have achieved high conversions (up to 99%) and enantiomeric excess (99% ee). While specific data for the continuous flow synthesis of this compound was not detailed in the provided results, the successful application of this technology for structurally similar compounds highlights its potential for the efficient and sustainable production of this compound. researchgate.netwhiterose.ac.uk

| Technology | Key Features | Potential Advantages | Reference |

| Biocatalysis | Use of enzymes (e.g., transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly | google.com |

| Continuous Flow Chemistry | Immobilized enzymes in packed bed reactors (PBRs) | Reduced cycle time, less waste, lower operating costs, improved control | researchgate.net |

Advanced Characterization and Analytical Methodologies for R 3 Aminobutan 1 Ol

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the molecular structure and assessing the purity of (R)-3-aminobutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of the molecule.

Quantitative NMR (qNMR) serves as a valuable tool for determining the concentration of this compound in a solution. By integrating the signals of the target compound against a known concentration of an internal standard, such as trimethoxybenzene, a precise and accurate concentration can be established. vcu.edu This method is particularly useful for assaying the product without the need for a specific chromophore, which is lacking in this compound. vcu.edu

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the structural integrity of this compound. The chemical shifts and coupling constants in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule. google.com

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons in the molecule can be observed. For instance, the protons on the carbon bearing the hydroxyl group, the protons on the carbon with the amino group, the methylene (B1212753) protons, and the methyl protons will each have characteristic chemical shifts and splitting patterns. google.com Similarly, the ¹³C NMR spectrum will show distinct peaks for each of the four carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment. google.com

The following tables summarize typical NMR data for this compound in different deuterated solvents.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in MeOD (400 MHz) | Chemical Shift (δ) in DMSO (400 MHz) |

|---|---|---|

| n-butanol-1-H (2H, t) | 3.67 ppm | 3.50 ppm |

| n-butanol-3-H (1H, m) | 3.09 ppm | 2.91 ppm |

| n-butanol-2-H (2H, q) | 1.62 ppm | 1.42 ppm |

| n-butanol-4-H (3H, d) | 1.14 ppm | 0.99 ppm |

Data from a patent describing the extraction preparation method of (R)-3-aminobutanol. google.com

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) in MeOD (100 MHz) | Chemical Shift (δ) in DMSO (100 MHz) |

|---|---|---|

| C-1 | 60.6 ppm | 59.2 ppm |

| C-2 | 45.7 ppm | 44.7 ppm |

| C-3 | 42.0 ppm | 42.0 ppm |

| C-4 | 23.0 ppm | 24.3 ppm |

Data from a patent describing the extraction preparation method of (R)-3-aminobutanol. google.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, which is crucial for confirming the molecular weight and identifying fragmentation patterns of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of this compound and identifying any volatile impurities. vcu.eduavantorsciences.com The mass spectrum of this compound typically shows a dominant fragment corresponding to the loss of a water molecule ([M-H₂O]⁺) at m/z = 71.1. vcu.edu Other characteristic fragments include the loss of a methyl group ([M-CH₃]⁺) and fragments resulting from the cleavage of the carbon-carbon bonds. google.com

Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z Value | Relative Intensity |

|---|---|---|

| [M-1]⁺ | 88.1 | 1.5% |

| [M-CH₃]⁺ | 74.1 | 13.9% |

| [M-NH₂-OH]⁺ | 56.0 | 20.1% |

| [CH₃-CH⁺-NH₂] | 44.1 | 100% |

| [HOCH₂]⁺ | 31.1 | 9.6% |

Data from a patent describing the extraction preparation method of (R)-3-aminobutanol. google.com

Chromatographic Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is critical for chiral compounds like this compound, as the biological activity often resides in only one enantiomer. Chromatographic techniques are the primary methods for this analysis.

The direct analysis of this compound using chiral High-Performance Liquid Chromatography (HPLC) can be challenging due to the lack of a suitable chromophore for UV detection. vcu.edu Therefore, derivatization is often necessary. vcu.edugoogle.com

A common approach involves derivatizing the amino group with a chiral derivatizing agent, such as (R)-(+)-1-phenylethanesulfonyl chloride, to form diastereomers that can be separated on a standard reversed-phase HPLC column (e.g., C18) with UV detection. google.com

Another strategy is to use Gas Chromatography (GC) with a chiral stationary phase. google.comechemi.com For this, this compound can be derivatized, for example, with trifluoroacetic anhydride, to form a more volatile and detectable compound. google.comechemi.com The resulting diastereomeric derivatives can then be separated on a chiral GC column, allowing for the quantification of each enantiomer and the determination of the enantiomeric excess. google.comechemi.com

Chiral Supercritical Fluid Chromatography (SFC) has also been successfully employed for the analysis of this compound after derivatization with benzyl (B1604629) chloroformate. vcu.edu This method utilizes a chiral column to separate the derivatized enantiomers. vcu.edu

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of chiral compounds like this compound. SFC offers several advantages over traditional liquid chromatography, including faster analysis times, reduced solvent consumption, and often superior resolution. chromatographyonline.comchiraltech.com For the analysis of this compound, derivatization is often necessary to introduce a chromophore for UV detection and to enhance chiral recognition. vcu.edu

A notable application involves the derivatization of this compound with benzyl chloroformate to form a carbobenzyloxy (CBZ) derivative. vcu.edu This derivatized compound can then be effectively separated and analyzed using chiral SFC. Under specific conditions, the (R) and (S) enantiomers can be baseline resolved, allowing for accurate determination of enantiomeric excess. vcu.edu

Table 1: Chiral SFC Analysis of CBZ-derivatized this compound vcu.edu

| Parameter | Value |

| Column | ChiralPak IB-N5 (4.6 x 100mm; 5µM) |

| Mobile Phase | 10% Isopropanol in CO2 |

| Flow Rate | 3 mL/min |

| Elution Time (R)-enantiomer | 3.1 minutes |

| Elution Time (S)-enantiomer | 3.6 minutes |

This method demonstrates the capability of chiral SFC to provide clear separation of the enantiomers, which is essential for quality control in the production of enantiomerically pure this compound. vcu.edu

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another established method for the enantioselective analysis of volatile chiral compounds. However, direct analysis of this compound by chiral GC can be challenging due to its high polarity and lack of a strong chromophore. vcu.edu Attempts to use chiral GC with cyclodextrin-based columns have been met with limited success, often necessitating derivatization to achieve adequate separation. vcu.edu

While direct GC analysis may be problematic, GC coupled with mass spectrometry (GC-MS) is a valuable tool for confirming the identity and purity of this compound, even if it doesn't provide chiral separation on its own. The mass spectrum of this compound typically shows a characteristic fragmentation pattern, which can be used for structural confirmation. vcu.edu

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone of chiral analysis in the pharmaceutical industry. google.com For this compound, direct analysis on a chiral column is possible, and various CSPs are available that can resolve the enantiomers. googleapis.com The choice of column and mobile phase is critical for achieving optimal separation. researchgate.net

The enantiomeric excess of this compound is frequently determined by HPLC, with methods capable of achieving high levels of purity, often exceeding 99%. googleapis.com In some cases, resolution techniques such as recrystallization with a chiral acid like (S)-mandelic acid are used to enhance optical purity, with HPLC being the analytical method to verify the outcome.

Derivatization Strategies for Chiral Analysis (e.g., CBZ-derivatization, FDAA derivatization)

Derivatization is a key strategy to overcome challenges in the chiral analysis of molecules like this compound, which lack a UV chromophore and may exhibit poor chromatographic behavior in their native form. vcu.edu By reacting the amine or alcohol functional groups with a suitable derivatizing agent, the resulting diastereomers can be separated on achiral columns, or the chiral recognition on a chiral column can be enhanced. chromatographyonline.com

CBZ-Derivatization: As previously mentioned in the context of SFC, derivatization with benzyl chloroformate to form the carbobenzyloxy (CBZ) derivative is a successful strategy. vcu.edu This not only introduces a UV-active group but also creates a derivative that can be effectively resolved on certain chiral stationary phases. vcu.eduethernet.edu.et The reaction involves treating this compound with benzyl chloroformate in the presence of a base. vcu.edu

FDAA Derivatization: Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, is a widely used chiral derivatizing agent for primary amines. nih.govnih.gov The reaction of FDAA with the amino group of (R)- and (S)-3-aminobutan-1-ol would yield diastereomers. These diastereomers, having different physical and chemical properties, can then be separated using standard reversed-phase HPLC. nih.govnih.govrsc.org This method is particularly useful for quantifying the enantiomeric composition of amino alcohols. whiterose.ac.uk The derivatization is typically carried out under mild alkaline conditions. nih.govwhiterose.ac.uk

Table 2: Common Derivatization Reagents for Chiral Analysis of Amines

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Analytical Technique |

| Benzyl Chloroformate | Cbz-Cl | Primary Amines | SFC, HPLC |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA | Primary Amines | HPLC, LC-MS |

| o-Phthalaldehyde/Chiral Thiol | OPA | Primary Amines | HPLC with Fluorescence Detection |

Computational Chemistry and Molecular Modeling

Computational methods play an increasingly important role in understanding and predicting the behavior of chiral molecules like this compound at a molecular level. These techniques provide insights that are often difficult to obtain through experimental methods alone.

Docking Simulations for Enzyme-Substrate Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking simulations are particularly valuable for studying its interactions with enzymes, such as transaminases, which are often used in its biocatalytic synthesis. whiterose.ac.ukresearchgate.net

These simulations can help to elucidate the molecular basis of enantioselectivity by modeling the binding of both the (R)- and (S)-enantiomers within the enzyme's active site. whiterose.ac.uk By analyzing the binding poses and interaction energies, researchers can understand why an enzyme preferentially produces one enantiomer over the other. For example, docking studies can reveal key hydrogen bonding or steric interactions that stabilize the transition state leading to the desired (R)-enantiomer. acs.org Such insights are instrumental in guiding protein engineering efforts to improve enzyme selectivity and efficiency. whiterose.ac.uk

Prediction of Enantioselectivity via Computational Methods

Beyond static docking simulations, more advanced computational methods can be employed to predict the enantioselectivity of a reaction. whiterose.ac.uk Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations can provide a more dynamic and energetically accurate picture of the reaction pathway. acgpubs.org

These methods can be used to calculate the energy barriers for the formation of both the (R)- and (S)-enantiomers in an enzyme-catalyzed reaction. The difference in these energy barriers can then be used to predict the enantiomeric excess (ee) of the reaction, which can be compared with experimental results. whiterose.ac.uk These computational predictions can accelerate the discovery and optimization of new catalysts for the synthesis of enantiomerically pure this compound. harvard.edu

Quantum Chemical Calculations for Structural Characterization

Quantum chemical calculations are a powerful tool for the theoretical investigation and structural characterization of molecules like this compound. These computational methods provide detailed insights into the molecule's electronic structure, geometry, and vibrational properties, complementing experimental data. Density Functional Theory (DFT) is a prominent method employed for such studies, offering a good balance between accuracy and computational cost.

Once the low-energy conformers are identified, their geometries are optimized to find the most stable structures. This optimization process calculates key structural parameters. For this compound, these calculations would typically be performed using a functional like B3LYP in conjunction with a suitable basis set.

Further analysis involves the calculation of vibrational frequencies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. This comparison helps to confirm the structure of the molecule and understand the nature of its chemical bonds. For instance, the stretching frequencies of the O-H and N-H bonds are particularly sensitive to their environment and can provide information about intra- and intermolecular interactions.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another important aspect of quantum chemical characterization. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic transitions.

While specific, detailed research findings from quantum chemical calculations exclusively for this compound are not widely published in comprehensive tables, the established methodologies for similar amino alcohols provide a clear framework for its theoretical characterization. The table below outlines the typical parameters that would be determined in such a computational study.

Interactive Table: Calculated Structural and Electronic Properties of a Representative this compound Conformer

| Parameter | Description | Typical Calculated Value (Example) |

| Geometric Parameters | ||

| C1-C2 Bond Length | The distance between the first and second carbon atoms. | ~1.53 Å |

| C2-C3 Bond Length | The distance between the second and third carbon atoms. | ~1.54 Å |

| C3-N Bond Length | The distance between the third carbon and the nitrogen atom. | ~1.47 Å |

| C1-O Bond Length | The distance between the first carbon and the oxygen atom. | ~1.43 Å |

| C1-C2-C3 Bond Angle | The angle formed by the C1, C2, and C3 atoms. | ~112° |

| C2-C3-N Bond Angle | The angle formed by the C2, C3, and N atoms. | ~110° |

| C1-C2-C3-N Dihedral Angle | The torsional angle defining the conformation around the C2-C3 bond. | Varies with conformer |

| Electronic Properties | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. | ~ -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. | ~ 1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical reactivity and stability. | ~ 10.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~ 2.5 D |

| Vibrational Frequencies | ||

| O-H Stretch | The vibrational frequency of the hydroxyl group's stretching motion. | ~3650 cm⁻¹ |

| N-H Symmetric Stretch | The symmetric stretching vibration of the amine group. | ~3350 cm⁻¹ |

| N-H Asymmetric Stretch | The asymmetric stretching vibration of the amine group. | ~3420 cm⁻¹ |

| C-H Stretch | The stretching vibrations of the carbon-hydrogen bonds. | ~2900-3000 cm⁻¹ |

Industrial and Economic Considerations in R 3 Aminobutan 1 Ol Production

Scale-Up Challenges and Solutions for Commercial Production

Transitioning the synthesis of (R)-3-aminobutan-1-ol from the laboratory to a commercial scale presents several challenges. These hurdles primarily revolve around maintaining high enantioselectivity, optimizing reaction conditions for large volumes, and implementing efficient purification methods.

Biocatalytic methods, particularly those employing transaminase enzymes, have emerged as a promising route for the synthesis of this compound due to their high selectivity and mild reaction conditions. google.com However, scaling up these processes requires careful optimization of several factors to ensure efficiency and economic feasibility. mdpi.com Key parameters that need to be addressed include substrate and product concentration, enzyme stability, and the presence of inhibitors. mdpi.com

One of the primary challenges in the large-scale biocatalytic synthesis of chiral amines is overcoming unfavorable equilibrium. mdpi.com To drive the reaction towards the desired product, strategies such as using a large excess of the amine donor or removing the ketone byproduct are often employed. digitellinc.com Additionally, enzyme evolution and engineering can be utilized to develop more stable and active biocatalysts that can withstand industrial process conditions. mdpi.com For instance, the evolution of a transaminase was crucial in the development of a commercially viable process for the synthesis of sitagliptin, another pharmaceutical containing a chiral amine. mdpi.com

The use of whole-cell biocatalysts is another strategy that can simplify the process and reduce costs by eliminating the need for enzyme purification. nih.gov However, this approach may introduce challenges related to mass transfer limitations and the presence of competing cellular reactions. Continuous flow reactor systems are also being explored to improve process efficiency and scalability. mdpi.com

The purification of small, low-boiling-point chiral alcohols like this compound can be particularly challenging. vcu.edu Achieving high enantiomeric purity is critical for pharmaceutical applications, necessitating advanced and often costly purification techniques. rotachrom.com

Several methods are employed at an industrial scale for the purification of chiral compounds:

High-Performance Liquid Chromatography (HPLC): While highly effective in achieving excellent separation of enantiomers, preparative HPLC can be expensive due to the high cost of chiral stationary phases and the large volumes of solvents required. rotachrom.comymc.co.jp

Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a more cost-effective and environmentally friendly alternative to HPLC. rotachrom.com It utilizes supercritical carbon dioxide as the mobile phase, significantly reducing solvent consumption.

Crystallization: Diastereomeric crystallization, where the racemic mixture is reacted with a chiral resolving agent to form diastereomers that can be separated by crystallization, is a classical and often cost-effective method. researchgate.net However, finding a suitable resolving agent and optimizing crystallization conditions can be time-consuming.

Enantioselective Extraction: This technique involves the use of a chiral selector in a liquid-liquid or solid-liquid extraction process to selectively extract one enantiomer. vub.be

The choice of purification method depends on a variety of factors, including the specific properties of the compound, the required purity level, and economic considerations. researchgate.net

Cost-Effectiveness and Sustainability of Synthetic Routes

Traditional chemical synthesis of chiral amines and alcohols often involves the use of expensive and potentially toxic heavy metal catalysts, harsh reaction conditions, and multiple protection and deprotection steps. researchgate.net These factors can contribute to higher production costs and a larger environmental footprint. For instance, a patented process for this compound involves the hydrogenation of methyl (R)-3-aminobutanoate using a ruthenium complex, which is noted to be unviable for commercial scale due to the expensive catalyst. google.com

Biocatalytic routes, on the other hand, offer several advantages in terms of cost-effectiveness and sustainability. nih.gov Enzymes operate under mild conditions, reducing energy consumption, and are biodegradable, minimizing environmental impact. nih.gov Furthermore, the high selectivity of enzymes can lead to higher yields and fewer byproducts, simplifying purification processes and reducing waste. researchgate.net

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Often expensive and toxic heavy metals (e.g., Ruthenium) google.com | Enzymes (e.g., transaminases), which are biodegradable nih.gov |

| Reaction Conditions | Often harsh (high temperature/pressure) researchgate.net | Mild (ambient temperature and pressure) nih.gov |

| Selectivity | May require protecting groups, leading to lower atom economy | High chemo-, regio-, and enantioselectivity nih.gov |

| Byproducts | Can generate significant waste from side reactions and protecting group chemistry | Fewer byproducts, leading to cleaner reaction profiles researchgate.net |

| Cost | Can be high due to catalyst cost and energy consumption google.com | Potentially lower, especially with enzyme immobilization and reuse mdpi.com |

A significant contributor to the cost and environmental impact of chemical manufacturing is the use and disposal of solvents. researchgate.net Implementing effective solvent recycling and waste reduction strategies is crucial for improving the sustainability of this compound production.

In a reported synthesis of this compound, it is assumed that the THF solvent is recycled with a 90% recovery rate. vcu.edu Techniques such as distillation are commonly used for solvent recovery. prisystems.com The development of solvent-free or aqueous-based reaction systems is a key goal of green chemistry and can significantly reduce the environmental burden of a process. scirea.org

Waste reduction can also be achieved by optimizing reaction conditions to maximize yield and minimize the formation of byproducts. The high selectivity of biocatalytic processes is particularly advantageous in this regard. researchgate.net Furthermore, spent biocatalysts, being biodegradable, are generally less hazardous to dispose of than heavy metal catalysts. nih.gov

Market Dynamics and Supply Chain Implications

Establishing a market price for this compound can be challenging due to the prevalence of low-volume transactions with a wide range of prices. vcu.edu However, a sizable purchase by a major Indian API manufacturer was recorded at $345/kg, while anecdotal evidence suggests prices in the $150-200/kg range. vcu.edu Cost models based on published technology have estimated the price to be as high as $800/kg. vcu.edu It is anticipated that a reduction in the price of this compound to around $100/kg, potentially achievable through more efficient synthetic routes, could significantly lower the cost of dolutegravir. vcu.edu

The supply chain for this compound involves a number of chemical and pharmaceutical companies globally. The market is influenced by factors such as the availability and cost of starting materials, the efficiency of manufacturing processes, and the demand from pharmaceutical companies producing dolutegravir. The development of more cost-effective and sustainable production methods, such as biocatalysis, is likely to have a significant impact on the market landscape, potentially leading to lower prices and a more secure supply chain.

Pricing and Transactional Data Analysis

The price of this compound is subject to variation based on factors such as purity, volume, and supplier. Analysis of transactional data reveals a significant price difference between small, research-grade quantities and large, industrial-scale volumes.

For laboratory and research purposes, the compound is available in small quantities from various chemical suppliers. The pricing structure for these smaller amounts is typically higher on a per-gram basis.

Interactive Table: Representative Pricing of Research-Grade this compound

| Supplier | 1g Price | 5g Price | 10g Price | 25g Price | Purity |

| Sigma-Aldrich | $14.95 | $19.55 | $21.85 | - | 97% |

| TCI | $26.00 | $88.00 | - | - | >98.0% |

| TCI (India) | ₹8,500.00 | ₹19,600.00 | - | - | >98.0% |

| Oakwood Chemical | $11.00 | $28.00 | $49.00 | $93.00 | 99% |

| Chem-Impex | $124.99 | $464.90 | - | - | ≥ 98% |

Note: Prices are for illustrative purposes and may vary based on current market conditions and location. Data sourced from supplier websites.

Impact on Global Pharmaceutical Manufacturing

This compound is a crucial chiral intermediate in the synthesis of numerous pharmaceuticals. chemicalbook.com The development of new drugs increasingly relies on the use of such chiral building blocks to achieve high efficacy and specificity. enamine.net This is because most biological targets, such as enzymes and receptors, are themselves chiral, and drug-receptor interactions often require a strict match of stereochemistry. enamine.net The rising demand for single-enantiomer drugs has, in turn, fueled the demand for key chiral intermediates like this compound. nih.govnih.gov

The most significant impact of this compound on global pharmaceutical manufacturing is its role as a critical building block for Dolutegravir, a new-generation integrase inhibitor used for the treatment of HIV infection. chemicalbook.comvcu.eduresearchgate.net The synthesis of this vital anti-retroviral agent is heavily dependent on the availability of high-purity this compound. vcu.eduresearchgate.net

Beyond its use in HIV therapy, this compound is also an important intermediate in the synthesis of other pharmaceuticals, including certain penicillium antibiotics and the anti-tumor drug 4-methylcyclophosphamide. chemicalbook.comgoogle.com Its versatility as a chiral amino alcohol makes it a valuable component for researchers and manufacturers developing enantiomerically pure active pharmaceutical ingredients (APIs). chemimpex.comjigspharma.com The efficient and economic synthesis of this compound is therefore a key consideration for the commercial-scale production of these life-saving and therapeutic drugs. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Highly Enantioselective Synthetic Methodologies

The production of enantiomerically pure (R)-3-aminobutan-1-ol remains a critical challenge, driving research towards more efficient, cost-effective, and sustainable synthetic routes. vcu.edu Future efforts will likely concentrate on advancing both biocatalytic and asymmetric catalytic methods.

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, prized for its high selectivity under mild conditions. nih.govucl.ac.uk While transaminases have been successfully employed for the synthesis of this compound from 4-hydroxybutan-2-one, significant opportunities exist in exploring a broader enzymatic repertoire. google.comresearchgate.net

Future research will focus on:

Discovering Novel (R)-selective Transaminases : The majority of known transaminases exhibit (S)-selectivity, making the discovery and engineering of novel (R)-selective enzymes a high priority. researchgate.net Mining microbial genomes and applying directed evolution can yield new biocatalysts with improved stability, efficiency, and substrate tolerance. researchgate.netnih.gov

Amine Dehydrogenases (AmDHs) : Engineered AmDHs have shown great potential for the synthesis of chiral amino alcohols via the asymmetric reductive amination of hydroxy ketones. frontiersin.org Investigating AmDHs for the direct amination of 4-hydroxybutan-2-one could provide a highly efficient, one-step route to this compound with high enantiomeric excess. frontiersin.org

Multi-Enzyme Cascades : Designing synthetic pathways that combine multiple enzymes in a single pot can improve efficiency and reduce intermediate purification steps. ucl.ac.ukscispace.com For example, coupling a transketolase with a transaminase could enable the synthesis of complex chiral amino alcohols from simpler achiral precursors. nih.govucl.ac.uk

| Enzyme Class | Reaction Type | Potential Substrate | Key Advantage |

|---|---|---|---|

| (R)-selective Transaminase (TAm) | Asymmetric amination | 4-hydroxybutan-2-one | Proven feasibility; potential for improved variants. google.comresearchgate.net |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination | 4-hydroxybutan-2-one | High stereoselectivity and use of ammonia (B1221849) as an amine source. frontiersin.org |

| Transketolase (TK) / Transaminase (TAm) Cascade | Asymmetric C-C bond formation followed by amination | Glycolaldehyde and β-hydroxypyruvate | Synthesis from simple achiral building blocks. ucl.ac.uk |

Asymmetric catalysis using transition metal complexes is a powerful tool for generating chiral molecules. The chiral ligand bound to the metal center is crucial for controlling enantioselectivity. nih.gov Future research in this area will focus on creating more sophisticated ligands to improve catalytic efficiency for the synthesis of this compound and related structures.

Key research avenues include:

Nonsymmetrical P,N-Ligands : While C2-symmetric ligands like bisoxazolines (BOX) have been successful, nonsymmetrical ligands, such as those containing both phosphorus and nitrogen donors (P,N-ligands), have emerged as a highly versatile class. nih.gov These ligands have often outperformed their symmetric counterparts in various reactions, and their modular nature allows for fine-tuning of steric and electronic properties to maximize enantiocontrol.

High-Throughput Screening : The development of new tools and computational methods will facilitate the rapid screening of virtual ligand libraries. nih.govdigitellinc.com This allows researchers to identify promising ligand architectures for a specific transformation before committing to laboratory synthesis, saving time and resources.

Catalyst Optimization : Research will continue to explore different transition metals (e.g., copper, iridium, rhodium) in combination with novel ligands for reactions such as asymmetric hydrogenation or reductive amination to produce chiral amino alcohols with higher yields and enantiomeric ratios. nih.govacs.orgresearchgate.netunimi.it

| Ligand Class | Key Feature | Potential Application |

|---|---|---|

| Bisoxazolines (BOX) | C2-symmetric, readily prepared from amino alcohols. nih.gov | Copper-catalyzed asymmetric reactions. acs.orgresearchgate.netunimi.it |

| Nonsymmetrical P,N-Ligands | Combines hard (N) and soft (P) donors for unique reactivity. nih.gov | Iridium-catalyzed asymmetric hydrogenation. nih.gov |

| Diphosphines (e.g., BINAP, DuPhos) | C2-symmetric, highly effective in hydrogenations. nih.gov | Rhodium-catalyzed asymmetric hydrogenation. |

In-depth Investigation of Biological and Pharmacological Activities

Beyond its role as a synthetic intermediate, the this compound scaffold may possess inherent biological activities or serve as a foundation for new therapeutic agents. Future research should pivot towards exploring this untapped potential.

The structural similarity of this compound to endogenous molecules suggests it could interact with various biological targets. A thorough investigation is needed to determine if it or its simple derivatives have pharmacological effects. This would involve screening against a wide range of receptors, enzymes, and other protein targets to identify any potential therapeutic activity. Uncovering a novel mechanism of action could open up entirely new avenues for drug development based on this chiral scaffold.

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. drugdesign.org Systematic SAR studies on derivatives of this compound are essential for designing new, potent, and selective therapeutic agents.

This research would involve:

Systematic Molecular Modification : Synthesizing a library of analogs by modifying the functional groups of this compound. For instance, the primary amine and primary alcohol could be alkylated, acylated, or replaced with other functional groups. The methyl group could also be altered to probe steric effects.

Biological Evaluation : Testing these new derivatives in relevant biological assays to determine how each structural change impacts potency, selectivity, and pharmacokinetic properties.

Iterative Design : Using the data from these studies to build a comprehensive SAR model that guides the design of next-generation compounds with improved therapeutic profiles.

| Modification Site | Potential Modification | Property to Investigate |

|---|---|---|

| Amino Group (-NH2) | Alkylation, acylation, conversion to sulfonamide | Receptor binding affinity, hydrogen bonding capacity |

| Hydroxyl Group (-OH) | Alkylation (ether formation), esterification | Solubility, metabolic stability, hydrogen bonding |

| Methyl Group (-CH3) | Replacement with larger alkyl or functional groups | Steric interactions with target, lipophilicity |

| Carbon Backbone | Introduction of conformational constraints (e.g., rings) | Binding conformation, target selectivity |

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental validation is revolutionizing the discovery of new molecules and catalysts. mdpi.com Applying these integrated approaches to this compound research can significantly accelerate progress.

Future directions include:

Computational Catalyst Design : Using quantum chemical methods to design and screen virtual libraries of chiral ligands and enzyme active sites for the enantioselective synthesis of this compound. digitellinc.com This can predict which catalysts are most likely to succeed, focusing experimental efforts on the most promising candidates.

Predictive Toxicology and Pharmacokinetics : Employing in silico models to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of newly designed this compound derivatives. This helps to eliminate compounds with unfavorable properties early in the discovery process.

Molecular Docking and Dynamics : Using molecular docking and molecular dynamics simulations to understand how derivatives of this compound bind to potential biological targets. mdpi.comrsc.org These computational techniques can reveal key interactions at the atomic level, providing crucial insights for designing more potent and selective inhibitors. rsc.org This integrated approach allows for a more rational, hypothesis-driven cycle of design, synthesis, and testing, ultimately accelerating the journey from a simple chiral building block to a potential new therapeutic agent.

Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

While specific studies detailing the application of artificial intelligence (AI) and machine learning (ML) to the synthesis of this compound are not yet widespread, the broader impact of these technologies on biocatalysis and chemical synthesis offers a clear roadmap for future advancements.

AI in Biocatalyst Development: The production of enantiomerically pure this compound is often achieved using (R)-selective transaminase enzymes. researchgate.netnih.gov The performance of these biocatalysts is paramount, and AI is revolutionizing their development. Machine learning algorithms can analyze protein structures and sequences to predict how mutations will affect an enzyme's stability, activity, and substrate specificity. nih.gov This allows for the in silico design of novel enzyme variants with improved catalytic efficiency toward specific substrates like 4-hydroxy-2-butanone, the precursor for this compound. nih.gov Computational tools and AI-driven platforms are accelerating the discovery and engineering of these enzymes, expanding the biocatalytic toolbox for industrial applications. purdue.edumdpi.com

Reaction Condition Optimization: AI models excel at optimizing reaction parameters to maximize yield and minimize waste. By analyzing multi-dimensional parameter spaces—including temperature, pH, substrate concentration, and catalyst loading—machine learning algorithms can identify the optimal conditions with far fewer experiments than traditional methods. For the enzymatic synthesis of this compound, AI could be used to fine-tune the reaction environment to enhance enzyme stability and productivity, leading to more efficient and scalable manufacturing processes. nih.gov

| Parameter | Traditional Approach (Range) | AI-Predicted Optimum | Predicted Outcome Improvement |

|---|---|---|---|

| Temperature (°C) | 25-45 | 37.2 | +8% Yield, +15% Enzyme Stability |

| pH | 7.0-9.0 | 8.1 | +5% Enantiomeric Excess |

| Substrate:Enzyme Ratio | 50:1 - 200:1 | 127:1 | -20% Catalyst Cost |

| Co-solvent (%) | 5-20% DMSO | 12% DMSO | +12% Conversion Rate |

Sustainable and Green Chemistry Innovations for this compound Production

The pharmaceutical industry is increasingly focused on adopting green chemistry principles to reduce its environmental footprint. The synthesis of this compound is a prime example where sustainable innovations are making a significant impact. Traditional chemical routes often rely on expensive, toxic, and hazardous materials, such as ruthenium-based catalysts, or involve multiple complex steps that generate significant waste. google.com

Biocatalysis as a Green Alternative: The most significant green innovation in this field is the use of chemoenzymatic processes, particularly those employing transaminase enzymes. vcu.edunih.govnih.gov This biocatalytic method offers a direct, single-step conversion of 4-hydroxybutan-2-one into enantiomerically pure this compound. google.com This enzymatic route is considered environmentally friendly because it operates under mild conditions (ambient temperature and pressure), uses biodegradable catalysts (enzymes), and minimizes the formation of byproducts. derpharmachemica.comderpharmachemica.com

Recent research has focused on discovering and engineering novel (R)-selective transaminases to improve catalytic efficiency and substrate tolerance. In one study, a newly identified transaminase from Actinobacteria sp. was optimized for the biosynthesis of this compound. By employing a substrate fed-batch strategy, researchers were able to overcome substrate inhibition and achieve high conversion rates at increased concentrations. researchgate.net

| Substrate Concentration (4-hydroxy-2-butanone) | Conversion Rate (%) | Final Product Yield (g/L) | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| 100 mM | 100% | - | >99.9% |

| 200 mM | 94.9% | - | >99.9% |

| 300 mM | 86.1% | - | >99.9% |

| 400 mM | 76.1% | - | >99.9% |

| 500 mM | 70.9% | 29.6 | >99.9% |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of (R)-3-aminobutan-1-ol that influence its handling in laboratory settings?

- Answer: this compound has a density of 0.927 g/cm³, boiling point of 168°C, and flash point of 56°C, which necessitate careful temperature control during distillation. Its solubility in polar solvents like water, ethanol, and THF makes it suitable for reactions in these media. Safety protocols must address its flammability (H226) and skin corrosion hazards (H314) .

Q. How should this compound be stored to maintain stability in research environments?

- Answer: Store in sealed containers under inert gas (e.g., nitrogen) in dry, well-ventilated areas away from ignition sources. Temperature should be maintained below 25°C to prevent decomposition. Regular monitoring via HPLC or GC-MS is recommended to detect degradation products .

Q. What analytical methods are used to verify the enantiomeric purity of this compound?

- Answer: Chiral HPLC with UV detection or polarimetry are standard methods. Suppliers like J&K Chemical provide certificates of analysis confirming ≥98% purity, but independent validation using nuclear Overhauser effect (NOE) NMR or circular dichroism (CD) spectroscopy is advised for critical studies .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its utility in asymmetric synthesis of pharmaceuticals?

- Answer: The (R)-configuration is critical for binding affinity in chiral drug targets. For example, it serves as a precursor for HIV integrase inhibitors, where stereochemical alignment with enzyme active sites determines efficacy. Asymmetric hydrogenation or enzymatic resolution ensures high enantiomeric excess (≥98%), as validated in ligand-engineering studies .

Q. What strategies mitigate racemization during multi-step syntheses involving this compound?

- Answer: Use protecting groups (e.g., Boc for the amine, silyl ethers for the hydroxyl) to prevent undesired stereochemical inversion. Reaction conditions should be optimized at pH 6–8 and temperatures <60°C. Monitor enantiopurity via real-time chiral HPLC .

Q. How can researchers address discrepancies in reported purity levels (95% vs. 98%) across suppliers?

- Answer: Purity variations arise from synthesis and purification methodologies. Independent verification via mass spectrometry (MS) and elemental analysis is essential. For sensitive applications (e.g., catalysis), redistillation or recrystallization using ethanol/water mixtures improves purity .

Q. What degradation pathways are observed in this compound under accelerated aging conditions?

- Answer: Oxidative degradation at the amine group forms imine by-products, while esterification of the hydroxyl group may occur in acidic environments. Stability studies under ICH guidelines (40°C/75% RH) coupled with LC-MS identify degradation markers .

Methodological Notes

- Safety Protocols: Always use PPE (gloves, goggles) and work in fume hoods due to toxicity (H302, H314). Emergency rinsing stations must be accessible .

- Synthetic Optimization: For scale-up, prioritize catalytic asymmetric methods over stoichiometric resolutions to reduce waste. Computational modeling (DFT) predicts reaction pathways and stereochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.